molecular formula C11H22N2O2 B135577 Tert-butyl 3-aminoazepane-1-carboxylate CAS No. 609789-17-5

Tert-butyl 3-aminoazepane-1-carboxylate

Cat. No.: B135577
CAS No.: 609789-17-5
M. Wt: 214.3 g/mol
InChI Key: WXWILWLHHQGUCX-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminoazepane-1-carboxylate is a chemical compound with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.31 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of azepane with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of tert-butyl 3-aminoazepane-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution: Various substituted azepane derivatives.

    Reduction: 3-aminoazepane.

    Hydrolysis: 3-aminoazepane-1-carboxylic acid.

Scientific Research Applications

Tert-butyl 3-aminoazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a scaffold in the design of bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Tert-butyl 4-aminoazepane-1-carboxylate
  • Tert-butyl 3-hydroxyazepane-1-carboxylate
  • Tert-butyl 3-azepanecarboxylate

Comparison: Tert-butyl 3-aminoazepane-1-carboxylate is unique due to the presence of the amino group at the 3-position, which imparts distinct reactivity and properties compared to its analogs. For example, tert-butyl 4-aminoazepane-1-carboxylate has the amino group at the 4-position, leading to different steric and electronic effects in reactions.

Properties

IUPAC Name

tert-butyl 3-aminoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWILWLHHQGUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630190
Record name tert-Butyl 3-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609789-17-5
Record name tert-Butyl 3-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-aminoazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Tert-butyl 3-aminoazepane-1-carboxylate in the synthesis of Besifloxacin?

A1: this compound serves as a crucial reagent in the synthesis of a novel compound, (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride. This compound, identified as the N-substituted regioisomer of the antibiotic Besifloxacin, is formed when this compound reacts with 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in acetonitrile. This reaction proceeds with a 37% yield [].

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